The compound 4-(2-(Propylamino)ethyl)indolin-2-one and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents. These compounds have been explored for their roles as dopaminergic agonists and tyrosine kinase inhibitors, which are critical in the treatment of various diseases, including Parkinson's disease and certain types of cancer1 2 3 4.
The applications of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives span across various fields of medicine due to their pharmacological properties. In the field of neurology, these compounds, particularly those with dopaminergic agonist activity, are instrumental in the treatment of Parkinson's disease and restless legs syndrome. Ropinirole, a drug derived from a similar intermediate, 4-(2-hydroxyethyl)indolin-2-one, exemplifies the clinical relevance of these compounds in managing neurodegenerative conditions4.
In oncology, the ability of 3-substituted indolin-2-ones to selectively inhibit RTKs presents a promising avenue for the development of cancer therapeutics. By targeting specific RTKs involved in cancer cell proliferation and survival, these compounds offer a pathway to more personalized and effective cancer treatments. The structure-activity relationship analysis of these inhibitors supports their use as chemical leads for the development of RTK-specific drugs, which could have broad applications in treating human diseases where RTKs play a pivotal role2.
The compound is derived from commercially available precursors, primarily starting with 2-(2-methyl-3-nitrophenyl)acetic acid. Its classification as an indolinone places it among compounds that exhibit significant biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one typically involves multiple synthetic routes that include several key steps:
In industrial settings, these methods are scaled up, often utilizing continuous flow reactors and advanced purification techniques to optimize yield and purity while minimizing costs and environmental impact .
The molecular structure of 4-(2-(Propylamino)ethyl)indolin-2-one features an indole-like core with a propylaminoethyl substituent at the 4-position. This structure can be represented as follows:
The compound's structural configuration allows for potential interactions with various biological targets, particularly dopamine receptors and protein kinases .
4-(2-(Propylamino)ethyl)indolin-2-one can undergo several types of chemical reactions:
The mechanism of action for 4-(2-(Propylamino)ethyl)indolin-2-one primarily involves its interaction with dopamine receptors and protein kinases:
The biochemical pathways affected by this compound are closely related to dopamine signaling and protein kinase-mediated signal transduction, leading to diverse molecular and cellular effects .
These properties make it suitable for various applications in scientific research and pharmaceutical development .
4-(2-(Propylamino)ethyl)indolin-2-one has several significant applications:
4-(2-(Propylamino)ethyl)indolin-2-one is a bioactive indolinone derivative with systematic IUPAC name 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one. Its molecular formula is C₁₃H₁₈N₂O, corresponding to a molecular weight of 218.29 g/mol [3] [10]. The compound features an indolin-2-one core substituted at the 4-position with a 2-(propylamino)ethyl side chain. Key identifiers include:
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O |
Exact Mass | 218.1419 g/mol |
Hydrogen Bond Donors | 2 (NH and CONH) |
Hydrogen Bond Acceptors | 2 (C=O and N) |
Topological Polar Surface Area | 41.6 Ų |
LogP (Predicted) | 1.8 |
Synonyms include N-Despropyl Ropinirole (highlighting its structural relationship to the dopaminergic drug ropinirole) and research codes like SKF 104557 [3] [10]. The hydrochloride salt (CAS 173990-76-6) is commonly used in pharmacological studies [8].
The compound emerged from systematic structure-activity relationship (SAR) explorations of indolin-2-one derivatives in the 1980s. Researchers at SmithKline & French (now GlaxoSmithKline) investigated modifications to the side chain of dopamine receptor ligands to enhance selectivity [3] . Key developments include:
This compound exhibits distinct pharmacological properties within dopamine receptor research:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7